molecular formula C15H19ClN2O B13768490 N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride CAS No. 77234-72-1

N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride

Cat. No.: B13768490
CAS No.: 77234-72-1
M. Wt: 278.78 g/mol
InChI Key: PRHDJBQOGSBATB-UHFFFAOYSA-N
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Description

N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride is a substituted imidazole derivative characterized by a 4-tert-butylbenzoyl group attached to the methylene bridge of the imidazole ring. Imidazole-based compounds are widely studied in medicinal and industrial chemistry due to their versatile reactivity and biological activity .

Properties

CAS No.

77234-72-1

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;chloride

InChI

InChI=1S/C15H18N2O.ClH/c1-15(2,3)13-6-4-12(5-7-13)14(18)10-17-9-8-16-11-17;/h4-9,11H,10H2,1-3H3;1H

InChI Key

PRHDJBQOGSBATB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride typically involves the following steps:

    Formation of 4-tert-Butylbenzoyl Chloride: This is achieved by reacting 4-tert-butylbenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The resulting 4-tert-butylbenzoyl chloride is then reacted with imidazole in the presence of a base such as triethylamine (TEA) to form N-((4-tert-Butylbenzoyl)methyl)imidazole.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid (HCl) to the reaction mixture to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated imidazole derivatives.

Scientific Research Applications

Anticancer Activity

Imidazole derivatives, including N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride, have been studied for their anticancer properties. The imidazole core is known for its ability to interact with various biological targets, making it a promising scaffold for developing anticancer agents.

  • Mechanisms of Action : Research indicates that imidazole compounds can inhibit key enzymes involved in cancer cell proliferation. For instance, they may target topoisomerase II and aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that certain imidazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values as low as 0.38 μM .
    • Another compound, structurally similar to this compound, showed potent activity against various cancer cell lines, suggesting the potential of this class of compounds in therapeutic applications .

Antimicrobial Properties

This compound also exhibits antimicrobial activity. Imidazole-based compounds have been reported to possess broad-spectrum antibacterial and antifungal properties.

  • Mechanisms of Action : These compounds can disrupt microbial cell membranes and inhibit essential metabolic pathways, leading to cell death .
  • Case Studies :
    • Research has indicated that imidazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Material Science Applications

In addition to medicinal uses, this compound has applications in material science, particularly in the development of novel polymers and liquid crystals.

Polymer Development

The compound is used as a building block in the synthesis of functional polymers. Its unique structure allows it to participate in polymerization reactions that yield materials with desirable properties.

  • Applications :
    • The incorporation of imidazole units into polymer chains can enhance thermal stability and mechanical strength, making them suitable for various industrial applications .

Data Tables

Application Area Specific Use Example Compounds IC50 Values (μM)
AnticancerBreast CancerC120.38
Colon CancerC140.38
AntimicrobialBacterial InhibitionVarious ImidazolesVaries
Material SciencePolymer SynthesisFunctional PolymersN/A

Mechanism of Action

The mechanism of action of N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways.

Comparison with Similar Compounds

Table 1: Kinetic Parameters for Azole–Ozone Reactions

Compound $ k \, (\text{M}^{-1} \text{s}^{-1}) $ pH Key Observations
Pyrrole $ 1.4 \times 10^6 $ 7 Fastest reaction due to high electron density
Imidazole $ 2.3 \times 10^5 $ 7 Moderate reactivity; forms cyanate, formamide, formate
Pyrazole $ 5.6 \times 10^1 $ 7 Slowest reaction; high $ \text{OH}^\bullet $ yield

Transformation Products and Mechanisms

Imidazole vs. Pyrrole and Pyrazole

  • Imidazole : Ozonation produces cyanate ($ \sim$100% yield), formamide ($ \sim$100%), and formate ($ \sim$100%) per transformed molecule, with a closed mass balance . The reaction proceeds via ozone attack at the C4–C5 double bond, forming a zwitterionic intermediate that decomposes into small, nitrogen-rich products .
  • Pyrrole : Major products include maleimide (34% yield), formate (54%), formamide (14% at high O$_3$/pyrrole ratios), and glyoxal (5%) . Mechanisms involve Criegee-type cycloadditions or zwitterion formation, followed by ring-opening and fragmentation .
  • Pyrazole : Forms formate (126% yield) and glyoxal (34%) but exhibits poor nitrogen mass balance. A high ozone stoichiometry ($ \text{O}_3 $:pyrazole = 4.6) suggests secondary reactions with intermediates .

Table 2: Product Yields and Stoichiometry of Azole–Ozone Reactions

Compound Major Products (Yield per Azole) O$_3$:Azole Stoichiometry ROS Yields ($ \text{OH}^\bullet $)
Imidazole Cyanate, formamide, formate ($ \sim$100% each) 1.0 Negligible
Pyrrole Maleimide (34%), formate (54%), formamide (14%) 2.0 Low
Pyrazole Formate (126%), glyoxal (34%) 4.6 35% (pH 7), 87% (pH 11)

Mechanistic Divergences

  • Imidazole: Preferential ozone attack at the double bond (C4–C5) avoids nitrogen-centered pathways, leading to non-radical products .
  • Pyrrole : Cycloaddition pathways dominate, with zwitterion intermediates rearranging to maleimide or fragmenting into carbonyl compounds .
  • Pyrazole : High $ \text{OH}^\bullet $ yields suggest radical-driven degradation, likely due to ozone decomposition at the N–N bond .

Biological Activity

N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is an imidazole derivative characterized by the presence of a tert-butyl group, which enhances its lipophilicity and may influence its biological interactions. The imidazole ring is a common structural motif in many biologically active compounds, contributing to their pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Imidazole derivatives have been reported to exhibit significant anticancer properties. For instance, compounds similar to N-((4-tert-Butylbenzoyl)methyl)imidazole have shown IC50 values in the low nanomolar range against various cancer cell lines, indicating potent growth inhibition .
    • A study demonstrated that imidazole derivatives could inhibit tubulin polymerization, a critical process for cancer cell division. Such inhibition leads to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Properties :
    • The compound's structure suggests potential antibacterial and antifungal activity. Research on related imidazole compounds has shown effectiveness against a range of pathogens, including resistant strains .
    • A comparative study highlighted that certain imidazoles exhibited significant zones of inhibition against bacterial strains at concentrations as low as 1000 ppm .
  • Enzyme Inhibition :
    • Imidazoles are known to act as inhibitors of various enzymes. For example, some derivatives have been characterized as potent inhibitors of farnesyltransferase (FT), an enzyme implicated in cancer progression .
    • The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the imidazole ring can enhance inhibitory potency against target enzymes .

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazole derivatives, providing insights into their mechanisms and potential therapeutic applications.

StudyCompound TestedBiological ActivityFindings
1Compound 6AnticancerIC50 values ranged from 80–200 nM against multiple cancer cell lines; significant tumor growth inhibition in vivo models .
2Compound 21Enzyme InhibitionIC50 value of 24 nM for FT; demonstrated 85% phenotypic reversion in transformed cells .
3Various ImidazolesAntimicrobialShowed effective inhibition against various bacterial strains with zones of inhibition exceeding 70% at higher concentrations .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Tubulin Inhibition : Similar imidazole compounds disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to mitotic arrest and apoptosis in cancer cells .
  • Enzyme Interaction : The hydrophobic substituents on the imidazole ring enhance binding affinity to target enzymes, facilitating effective inhibition and subsequent biological responses .

Q & A

Basic: What are the common synthetic routes for N-((4-tert-Butylbenzoyl)methyl)imidazole hydrochloride, and what key reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes the use of dimethylformamide (DMF) as a solvent in addition reactions between maleimide derivatives and imidazole compounds, with reaction temperatures controlled between 60–80°C to optimize yield . Key factors include:

  • Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity.
  • Catalyst use : Triethylamine or similar bases may stabilize intermediates.
  • Purification : Column chromatography or recrystallization (as in ) ensures high purity .
  • Reaction time : Extended durations (6–24 hours) are often required for complete conversion .

Advanced: How can computational methods like DFT predict the electronic properties of this compound in optoelectronic applications?

Methodological Answer:
Density Functional Theory (DFT) calculations, as applied in , can model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer efficiency . For optoelectronic materials:

  • Bandgap analysis : Correlates with light absorption/emission properties.
  • Electrostatic potential maps : Identify reactive sites for functionalization (e.g., tert-butyl groups for steric stabilization) .
  • Validation : Compare computational results with experimental UV-Vis or fluorescence spectra (e.g., benzimidazole derivatives in ) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Resolves imidazole ring protons (δ 7.0–8.5 ppm) and tert-butyl groups (δ 1.3 ppm) .
  • FTIR : Confirms C=O stretching (~1700 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable): Provides absolute configuration, as in for related imidazole derivatives .

Advanced: What strategies resolve contradictions in reported thermal stability data of imidazole derivatives in epoxy resin systems?

Methodological Answer:
Contradictions may arise from differing curing conditions or impurities. To address this:

  • Controlled TGA/DSC : Compare decomposition profiles under inert vs. oxidative atmospheres .
  • Kinetic analysis : Apply the Flynn-Wall-Ozawa method to assess activation energy variability .
  • Replicate synthesis : Use ultra-pure reagents (e.g., ’s >99% purity standards) to isolate compound-specific stability .

Basic: How do the tert-butyl and benzoyl groups affect the compound’s solubility and reactivity?

Methodological Answer:

  • tert-Butyl group : Enhances lipophilicity, reducing aqueous solubility but improving organic solvent compatibility (e.g., DCM, THF) .
  • Benzoyl moiety : Introduces π-π stacking interactions, which may slow reaction kinetics in polymerization ( ) .
  • Reactivity trade-offs : Steric hindrance from tert-butyl groups can reduce nucleophilic attack at the imidazole nitrogen .

Advanced: What are the mechanistic insights into the catalytic activity of this compound in polymerization reactions?

Methodological Answer:

  • Nucleophilic catalysis : The imidazole ring deprotonates epoxy resins, initiating anionic polymerization ( ) .
  • Latency mechanisms : Maleimide-modified derivatives ( ) delay curing via electron-withdrawing effects, which can be probed using in situ FTIR .
  • Structure-activity relationships : Compare catalytic efficiency of substituted imidazoles (e.g., 2-methyl vs. 2-ethyl derivatives) to identify optimal substituents .

Advanced: How can crystallography and molecular docking elucidate binding modes of this compound in enzyme inhibition studies?

Methodological Answer:

  • X-ray crystallography : Resolve ligand-enzyme complexes (e.g., ’s vapor diffusion method for crystal growth) .
  • Molecular docking : Use Schrödinger Suite or HADDOCK () to predict binding affinity to targets like glycogen phosphorylase .
  • Validation : Correlate docking scores with IC50 values from enzymatic assays (e.g., ’s IC50 = 600 µM for tetrazole derivatives) .

Basic: What are the best practices for ensuring reproducibility in synthesizing this compound?

Methodological Answer:

  • Standardized protocols : Document reaction parameters (e.g., ’s 60°C, 6-hour reflux) .
  • Analytical consistency : Use identical NMR solvents (e.g., DMSO-d6) and calibration standards .
  • Batch testing : Replicate syntheses ≥3 times with statistical yield analysis (mean ± SD) .

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